Nvp-clr457
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Overview
Description
NVP-CLR457 is an orally bioavailable, non-central nervous system-penetrant, pan-class IA phosphoinositide 3-kinase inhibitor. It was developed by the Novartis Institutes for BioMedical Research and is primarily investigated for its potential in cancer treatment due to its ability to inhibit multiple isoforms of phosphoinositide 3-kinase .
Preparation Methods
The synthesis of NVP-CLR457 involves several steps, starting from buparlisib as the initial compound. The optimization process focused on eliminating microtubule stabilizing off-target activity, balancing the pan-class I phosphoinositide 3-kinase inhibition profile, minimizing central nervous system penetration, and developing an amorphous solid dispersion formulation . Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Chemical Reactions Analysis
NVP-CLR457 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed reagents and conditions are not widely documented.
Reduction: Similar to oxidation, reduction reactions can occur, but specific conditions are not extensively detailed.
Substitution: this compound can undergo substitution reactions, particularly in the presence of specific catalysts and reagents.
Common reagents and conditions for these reactions are typically proprietary and not publicly available. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NVP-CLR457 has been extensively studied for its potential in treating various types of cancer. It has shown significant dose-dependent antitumor activity in multiple tumor xenograft models with constitutively active phosphoinositide 3-kinase pathways . Additionally, it has been investigated for its effects on glucose homeostasis in phosphoinositide 3-kinase-mutant tumor xenografts .
Mechanism of Action
NVP-CLR457 exerts its effects by inhibiting multiple isoforms of phosphoinositide 3-kinase, including p110α, p110β, p110δ, and p110γ . This inhibition disrupts the phosphoinositide 3-kinase/AKT/mammalian target of rapamycin pathway, which is crucial for regulating cell growth, proliferation, and survival . By targeting this pathway, this compound can effectively inhibit tumor growth and proliferation.
Comparison with Similar Compounds
NVP-CLR457 is unique due to its balanced inhibition of multiple phosphoinositide 3-kinase isoforms and its non-central nervous system-penetrant properties . Similar compounds include:
Buparlisib: Another pan-class I phosphoinositide 3-kinase inhibitor but with different pharmacokinetic properties.
Alpelisib: A selective phosphoinositide 3-kinase inhibitor targeting the p110α isoform.
Copanlisib: A pan-class I phosphoinositide 3-kinase inhibitor with different pharmacokinetic and pharmacodynamic profiles.
This compound stands out due to its optimized profile for cancer treatment, minimizing off-target effects and central nervous system penetration .
Properties
Molecular Formula |
C18H20F3N7O4 |
---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
(4S,5R)-3-[6-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-2-morpholin-4-ylpyrimidin-4-yl]-4-(hydroxymethyl)-5-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C18H20F3N7O4/c1-9-12(8-29)28(17(30)32-9)13-6-11(24-16(25-13)27-2-4-31-5-3-27)10-7-23-15(22)26-14(10)18(19,20)21/h6-7,9,12,29H,2-5,8H2,1H3,(H2,22,23,26)/t9-,12+/m1/s1 |
InChI Key |
IEYOHYVYEJVEJJ-SKDRFNHKSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](N(C(=O)O1)C2=NC(=NC(=C2)C3=CN=C(N=C3C(F)(F)F)N)N4CCOCC4)CO |
Canonical SMILES |
CC1C(N(C(=O)O1)C2=NC(=NC(=C2)C3=CN=C(N=C3C(F)(F)F)N)N4CCOCC4)CO |
Origin of Product |
United States |
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